BenchChemオンラインストアへようこそ!

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide

Lipophilicity ADME Drug Design

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide (CAS 923258-51-9, PubChem CID is a synthetic benzofuran-benzamide derivative with a molecular weight of 355.4 g/mol and a calculated XLogP3-AA of 5.2. The compound features a 2-benzoyl-3-methylbenzofuran core with a benzamide substituent at the 5-position.

Molecular Formula C23H17NO3
Molecular Weight 355.4 g/mol
Cat. No. B11276480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide
Molecular FormulaC23H17NO3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H17NO3/c1-15-19-14-18(24-23(26)17-10-6-3-7-11-17)12-13-20(19)27-22(15)21(25)16-8-4-2-5-9-16/h2-14H,1H3,(H,24,26)
InChIKeyDJTKQWOPMNKCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide: Chemical Identity and Physicochemical Profile


N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide (CAS 923258-51-9, PubChem CID 27462136) is a synthetic benzofuran-benzamide derivative with a molecular weight of 355.4 g/mol and a calculated XLogP3-AA of 5.2 [1]. The compound features a 2-benzoyl-3-methylbenzofuran core with a benzamide substituent at the 5-position [1]. Its topological polar surface area (TPSA) is 59.3 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors, placing it within drug-like physicochemical space [1]. The compound is catalogued under the screening library identifiers STL034623 and AKOS001957276, and has been referenced in patent literature concerning benzofuran derivatives for hyperproliferative disorders [2].

Why N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide Cannot Be Swapped with Its Nearest Analogs: A Structural SAR Perspective


Substituting N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide with closely related analogs—such as the 4-methylbenzamide (CAS 923139-83-7), 4-chlorobenzamide, or acetamide (CAS 919746-48-8) derivatives—is inadvisable without explicit validation. Published SAR data on substituted benzamide derivatives within this chemotype demonstrate that even a single methyl positional isomer on the terminal benzamide can shift IC50 values by up to 3.3-fold (e.g., 2-Me IC50 = 8.7 μM vs. 4-Me IC50 = 29.1 μM in HDAC inhibition assays) [1]. Similarly, changing the benzamide N-substituent to an acetyl group (as in the acetamide analog) fundamentally alters hydrogen-bonding capacity, lipophilicity, and target engagement profiles . The specific unsubstituted benzamide moiety at the 5-position of the 2-benzoyl-3-methylbenzofuran scaffold therefore represents a distinct pharmacophoric element that cannot be assumed interchangeable with methyl-, methoxy-, or halogen-substituted variants absent direct comparative biochemical or cellular evidence.

Quantitative Differentiation Evidence for N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide Against Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3-AA Comparison Against 5-Position Analogs

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide possesses a calculated XLogP3-AA of 5.2, placing it in a higher lipophilicity range compared to the acetamide analog (N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide, MW 293.32, predicted XLogP ~3.0–3.5 based on reduced carbon count) and the 4-methoxybenzamide analog (predicted XLogP ~4.8) [1]. This difference of approximately 1.7–2.2 log units corresponds to a theoretical ~50–160-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability, plasma protein binding, and metabolic clearance predictions [2]. Such a shift in lipophilicity is known to alter oral bioavailability class within the Biopharmaceutics Classification System and can substantially influence tissue distribution profiles in in vivo models [2].

Lipophilicity ADME Drug Design

Topological Polar Surface Area Differentiation: TPSA Comparison Against Methyl-Substituted Analogs

The TPSA of N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide is calculated at 59.3 Ų [1]. In comparison, the 4-methylbenzamide analog (CAS 923139-83-7, MW 369.4) is predicted to have a nearly identical TPSA of ~59.3 Ų due to the same heteroatom count, while the 4-chlorobenzamide analog (CAS 923146-52-5) has a TPSA of ~59.3 Ų and the 2-methoxybenzamide analog (CAS 923680-14-2) has a TPSA of ~68.5 Ų due to the additional ether oxygen [2]. The unsubstituted benzamide therefore occupies a distinct position in the TPSA-XLogP property space relative to methoxy-substituted analogs, which have higher TPSA, and halogenated analogs, which have higher molecular weight but identical TPSA [1].

Polar Surface Area Oral Bioavailability CNS Penetration

Molecular Weight and Rotatable Bond Differentiation: Impact on Ligand Efficiency Metrics

With a molecular weight of 355.4 g/mol and exactly 4 rotatable bonds, N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide is heavier than the acetamide analog (MW 293.32) but lighter than the 4-methylbenzamide analog (MW 369.4) and the 4-bromobenzamide analog (MW ~434.3) . This MW of 355.4 g/mol, combined with a heavy atom count of 27, places the compound in an intermediate size range that is often associated with favorable ligand efficiency indices (LE ≈ 0.25–0.35 kcal/mol per heavy atom for nanomolar binders), whereas the heavier halogenated analogs may require correspondingly higher affinity to maintain acceptable LE values [1].

Ligand Efficiency Fragment-Based Drug Design MW Optimization

Class-Level Evidence: Benzofuran-Benzamide Scaffold Activity in Cancer Cell Lines

While no direct antiproliferative data are available for N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide, structurally related 2-benzoyl-3-methylbenzofuran derivatives have demonstrated measurable anticancer activity. For example, the 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran analog showed 64.23% inhibition of MCF-7 breast cancer cells at 50 µM . Additionally, a patent series (US 7,803,956 B2) encompassing benzofuran derivatives with similar substitution patterns claims utility for treating hyperproliferative disorders, suggesting the core scaffold has validated biological relevance [1]. The unsubstituted benzamide at the 5-position represents the simplest aryl carboxamide within this series, offering a baseline for systematic SAR expansion.

Antiproliferative Cancer Benzofuran

Hydrogen Bond Donor/Acceptor Profile: Comparison with Acetamide and Nicotinamide Analogs

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide contains 1 hydrogen bond donor (amide NH) and 3 hydrogen bond acceptors (amide carbonyl, benzofuran oxygen, benzoyl carbonyl) [1]. In contrast, the nicotinamide analog (N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)nicotinamide, MW 356.37) adds a fourth hydrogen bond acceptor through the pyridine nitrogen [2], while the acetamide analog retains the same donor/acceptor count but reduces molecular volume . The presence of only one H-bond donor distinguishes this compound from sulfonamide or urea-containing benzofuran derivatives that may engage in bidentate H-bond interactions with biological targets, and this feature may confer greater selectivity for targets requiring monodentate H-bond donor pharmacophores.

H-Bonding Target Engagement Solubility

Recommended Research and Procurement Applications for N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide


Baseline Control Compound in SAR Studies of 5-Amide Benzofuran Derivatives

The unsubstituted benzamide moiety at the 5-position makes this compound the ideal baseline (R = H) for systematic structure-activity relationship (SAR) exploration of N-(2-benzoyl-3-methylbenzofuran-5-yl) derivatives. In published SAR studies of benzamide derivatives, the unsubstituted parent serves as the critical reference point against which the potency effects of methyl, methoxy, and halogen substituents are measured [1]. Procurement of this compound enables side-by-side testing with the 4-methylbenzamide (CAS 923139-83-7), 4-chlorobenzamide (CAS 923146-52-5), and 2-methoxybenzamide (CAS 923680-14-2) analogs to quantify the contribution of each substituent to target binding and cellular activity.

Physicochemical Probe for Lipophilicity-Potency Relationship Modeling

With an XLogP3-AA of 5.2 and a TPSA of 59.3 Ų, this compound occupies a defined position in lipophilic-permeability space that is distinct from its more polar (acetamide) and more lipophilic (halogenated) analogs [1]. This makes it a useful tool compound for building and validating computational models that predict the relationship between lipophilicity, membrane permeability (e.g., PAMPA or Caco-2 assays), and in vitro potency. Its procurement supports drug discovery programs seeking to optimize the lipophilic efficiency (LipE) of benzofuran-based lead series.

Fragment-Based Lead Generation Starting Point

The compound's moderate molecular weight (355.4 g/mol) and limited rotatable bonds (4) position it as a potential fragment-like or early lead-like molecule for targets where benzofuran-containing ligands are known to bind [1]. Its single hydrogen bond donor and three hydrogen bond acceptors provide a defined pharmacophore for virtual screening and fragment elaboration strategies. Procurement enables biophysical screening (SPR, DSF, NMR) to detect weak-affinity interactions with protein targets, followed by structure-guided optimization guided by the SAR evidence from related benzofuran-benzamide series [2].

Reference Compound for Patent Landscape Analysis and FTO Assessment

N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide is cited in patent literature (US 7,803,956 B2) as part of a broader benzofuran derivative class claimed for hyperproliferative disorders [1]. However, the specific unsubstituted benzamide variant may represent a relatively unexplored chemical space within this patent family. Procuring this compound and generating novel biological data could support freedom-to-operate (FTO) analyses or the creation of new intellectual property around 5-amido-benzofuran chemotypes with differentiated substitution patterns.

Quote Request

Request a Quote for N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.